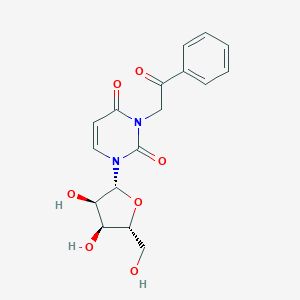
N(3)-Phenacyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(3)-Phenacyluridine (PAU) is a modified nucleoside that has gained attention in scientific research due to its unique properties. PAU is an analog of uridine, which is a component of RNA. The modification of uridine with a phenacyl group at the N(3) position enhances the reactivity of the nucleoside and makes it a useful tool in various biochemical and physiological studies.
Wirkmechanismus
N(3)-Phenacyluridine's mechanism of action is based on its reactivity at the N(3) position. N(3)-Phenacyluridine can react with various nucleophiles, including proteins and RNA molecules. The phenacyl group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can react with nearby nucleophiles, allowing researchers to study protein-RNA interactions or modify RNA molecules.
Biochemische Und Physiologische Effekte
N(3)-Phenacyluridine's effects on biochemical and physiological processes are still being studied. However, it has been shown that N(3)-Phenacyluridine can be incorporated into RNA molecules without affecting RNA stability or function significantly. Additionally, N(3)-Phenacyluridine has been shown to be a potent inhibitor of RNA editing enzymes, making it a potential tool for studying RNA editing pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N(3)-Phenacyluridine has several advantages as a tool for scientific research. N(3)-Phenacyluridine is relatively easy to synthesize, and it can be incorporated into RNA molecules without significantly affecting RNA stability or function. Additionally, N(3)-Phenacyluridine can be used to study protein-RNA interactions and RNA editing pathways. However, N(3)-Phenacyluridine's reactivity can be a limitation in some experiments, and its effects on physiological processes are still being studied.
Zukünftige Richtungen
Could include the development of new methods for incorporating N(3)-Phenacyluridine into RNA molecules, the study of N(3)-Phenacyluridine's effects on RNA structure and function, and the use of N(3)-Phenacyluridine in the development of new RNA-based therapeutics. Additionally, N(3)-Phenacyluridine could be used to study RNA degradation pathways and the regulation of RNA expression. Overall, N(3)-Phenacyluridine's potential applications in scientific research are vast, and its study could lead to new insights into RNA biology.
Synthesemethoden
N(3)-Phenacyluridine can be synthesized by reacting uridine with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at the N(3) position of uridine, resulting in the formation of N(3)-Phenacyluridine. The synthesis of N(3)-Phenacyluridine is relatively straightforward and can be done using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N(3)-Phenacyluridine has been used in various scientific research applications due to its unique properties. N(3)-Phenacyluridine can be incorporated into RNA molecules, allowing researchers to study RNA structure and function. N(3)-Phenacyluridine can also be used as a photoaffinity label to study protein-RNA interactions. Additionally, N(3)-Phenacyluridine can be used as a tool to study RNA editing and splicing, as well as RNA degradation pathways.
Eigenschaften
CAS-Nummer |
144405-50-5 |
|---|---|
Produktname |
N(3)-Phenacyluridine |
Molekularformel |
C17H18N2O7 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O7/c20-9-12-14(23)15(24)16(26-12)18-7-6-13(22)19(17(18)25)8-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,20,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
ABVJRGKUSBWHJY-DTZQCDIJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Synonyme |
N(3)-phenacyluridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



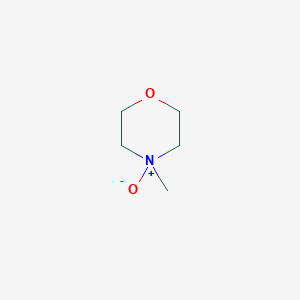
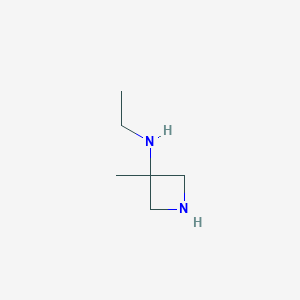
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
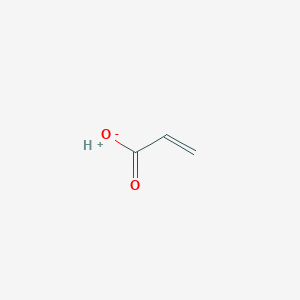
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
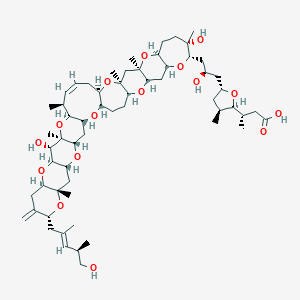
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
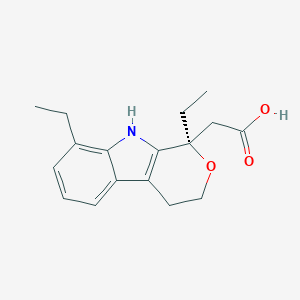
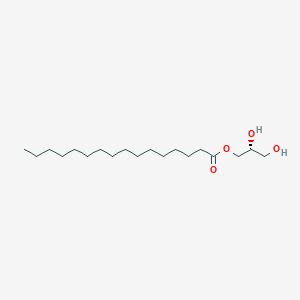
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
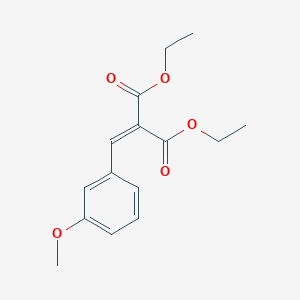
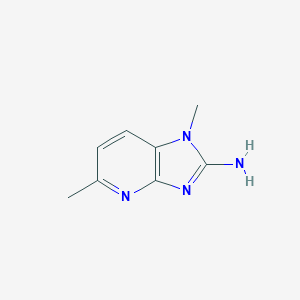
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)